N-(4-butylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(4-butylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted at the 3-position with a sulfanyl-acetamide moiety and at the 4- and 5-positions with 1H-pyrrol-1-yl and thiophen-2-yl groups, respectively. The acetamide side chain is further modified with a 4-butylphenyl group. The thiophene and pyrrole substituents may enhance electron-rich interactions with biological targets, while the butylphenyl group likely contributes to lipophilicity and membrane permeability .
Properties
IUPAC Name |
N-(4-butylphenyl)-2-[(4-pyrrol-1-yl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5OS2/c1-2-3-7-17-9-11-18(12-10-17)23-20(28)16-30-22-25-24-21(19-8-6-15-29-19)27(22)26-13-4-5-14-26/h4-6,8-15H,2-3,7,16H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLFJTZVZYWXIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-butylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 342.47 g/mol. The structure features a butylphenyl group, a pyrrole ring, and a thiophene-substituted triazole moiety, which contribute to its biological activity.
Antimicrobial Activity
Recent studies have shown that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of triazole and pyrrole have been reported to possess effective antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/mL |
| Compound B | E. coli | 16 µg/mL |
| N-(4-butylphenyl)-2-{...} | S. aureus, E. coli | Pending Further Study |
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent can be inferred from the activity of related compounds that inhibit cyclooxygenase (COX) enzymes. For example, studies have demonstrated that certain triazole derivatives exhibit selective COX-II inhibition with IC50 values lower than those of traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Table 2: COX Inhibition by Related Compounds
| Compound Name | COX Type | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound C | COX-I | 10 | 1 |
| Compound D | COX-II | 5 | 2 |
| N-(4-butylphenyl)-2-{...} | COX-II | Pending Further Study | Pending Further Study |
Anticancer Activity
Emerging research indicates that compounds containing thiophene and triazole moieties may exhibit anticancer properties. A study screening a library of compounds identified several candidates that inhibited the growth of cancer cell lines, including MCF7 breast cancer cells . The specific mechanism by which N-(4-butylphenyl)-2-{...} exerts its effects remains to be elucidated.
The proposed mechanism of action for similar compounds includes interaction with key enzymes involved in inflammation and cell proliferation pathways. The presence of the triazole ring suggests potential interference with enzyme function or receptor binding, leading to altered signaling pathways.
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives based on the core structure of N-(4-butylphenyl)-2-{...}. These derivatives were tested for their biological activities in vitro, revealing promising results against specific bacterial strains and cancer cell lines .
Scientific Research Applications
Biological Activities
Research into the biological activities of this compound has revealed several promising applications:
Antimicrobial Activity
N-(4-butylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has shown significant antimicrobial properties against various bacterial strains. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibacterial agents to combat antibiotic-resistant infections .
Antifungal Properties
The compound also demonstrates antifungal activity, particularly against strains such as Candida albicans. Its mechanism may involve disrupting fungal cell wall synthesis or interfering with metabolic pathways essential for fungal growth .
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. It has been observed to induce apoptosis in cancer cell lines by activating specific signaling pathways related to cell death. Further research is needed to elucidate its full potential and mechanisms of action in cancer therapy .
Applications in Agriculture
Given its antifungal properties, this compound could be employed as a fungicide in agricultural practices. Its ability to inhibit pathogenic fungi can help protect crops from diseases, thereby enhancing yield and food security.
Case Studies and Research Findings
Several studies have documented the synthesis and application of this compound:
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showcasing its potential as a novel antibacterial agent .
- Antifungal Activity : Research conducted by Foroumadi et al. demonstrated that derivatives similar to this compound exhibited significant antifungal activity against Candida species, suggesting further exploration in agricultural applications .
- Cancer Research : Investigations into the anticancer effects revealed that certain derivatives could inhibit tumor growth in vitro, prompting further studies on their use as chemotherapeutic agents .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Pharmacological Activity
The compound’s structure places it within a broader class of 1,2,4-triazole-3-thioacetamides. Key analogs and their distinguishing features include:
Key Observations:
- Electron-Rich vs.
- Pyrrole vs. Pyridine: The 1H-pyrrol-1-yl substituent (target) differs from pyridinyl groups in VUAA-1/OLC-12 , which may alter hydrogen-bonding or charge-transfer properties.
Anti-Exudative Activity
Compounds with furan-2-yl substituents () demonstrated anti-exudative activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg . While the target compound’s activity remains unstudied, the thiophene group’s larger van der Waals radius and sulfur atom could modulate inflammatory pathways more effectively than furan derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
